molecular formula C15H13ClN2O B7858782 5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile

5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile

Cat. No.: B7858782
M. Wt: 272.73 g/mol
InChI Key: MCAKVIZYXLVGDX-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile is a useful research compound. Its molecular formula is C15H13ClN2O and its molecular weight is 272.73 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-2-[(4-methoxyphenyl)methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-19-14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17/h2-8,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAKVIZYXLVGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-chlorobenzonitrile (0.50 g, 3.28 mmol) in 2 mL of acetonitrile was treated with p-toluenesulfonic acid monohydrate. The reaction mixture was heated to 70° C. with stirring. 4-Methoxybenzyl alcohol (0.50, 3.61 mmol) in acetonitrile (1 mL) was added dropwise via syringe keeping the reaction temperature at 70° C. The reaction was stirred at 70° C. for 12 h, allowed to cool to ambient temperature, and concentrated in vacuo. Chromatography afforded 1 (0.884 g, 99%) as light yellow solid. 1H NMR (CDCl3, 400 MHz) δ 7.36 (d, J=2.4 Hz, 1H), 7.27 (dd, J=9 Hz, 1H), 7.24 (d, J=8.6 Hz, 2H), 6.89 (d, J=8.6 Hz, 2H), 6.58 (d, J=9 Hz, 1H), 4.95 (br S, 1H), 4.33 (d, J=5.4 Hz, 2H), 3.81 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3.61 mmol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

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